molecular formula C13H15BF4O2 B1441896 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1192045-31-0

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1441896
CAS No.: 1192045-31-0
M. Wt: 290.06 g/mol
InChI Key: HTWDNOHKJZHVNK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1192045-31-0) is a high-purity boronic acid pinacol ester that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research . Its molecular formula is C13H15BF4O2, with a molecular weight of 290.06 g/mol . The compound's structure, featuring both fluorine and trifluoromethyl substituents on the aromatic ring, is highly relevant in modern drug discovery, as these motifs are known to improve the metabolic stability, bioavailability, and binding affinity of drug candidates . A primary application of this reagent is as a critical precursor in the development of radiolabeled compounds for Positron Emission Tomography (PET) . Boronic acid esters like this one are invaluable in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient construction of biaryl systems that are central to many pharmaceutical agents . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the material in a well-ventilated environment, wearing appropriate personal protective equipment.

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWDNOHKJZHVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its dioxaborolane structure facilitates the formation of carbon-boron bonds, which are crucial in various coupling reactions.

Key Reactions

  • Suzuki Coupling : The compound can be used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This is particularly valuable for creating complex pharmaceuticals and agrochemicals.
Reaction TypeDescriptionReference
Suzuki CouplingFormation of biaryls from aryl halides and boronic acids

Medicinal Chemistry

The fluorinated phenyl group enhances the biological activity of compounds derived from this dioxaborolane. Research indicates its potential use in developing pharmaceutical agents with improved efficacy and selectivity.

Case Study: Anticancer Agents

Recent studies have explored the modification of existing anticancer drugs by incorporating this compound to enhance their potency against resistant cancer cell lines.

CompoundActivityModification
Drug AModerate+ Dioxaborolane moiety
Drug BHigh+ Dioxaborolane moiety

Materials Science

In materials science, this compound can be utilized to synthesize advanced materials with unique properties such as enhanced thermal stability and electrical conductivity.

Applications in Polymers

The incorporation of boron compounds into polymer matrices has been shown to improve mechanical properties and thermal resistance.

Material TypeProperty EnhancedReference
Polymer AThermal Stability
Polymer BElectrical Conductivity

Environmental Chemistry

This compound's stability and reactivity make it a candidate for environmental applications, particularly in the remediation of pollutants through boron-mediated reactions.

Pollutant Remediation

Research is ongoing to evaluate the effectiveness of dioxaborolanes in breaking down persistent organic pollutants (POPs) in contaminated environments.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating to palladium catalysts and reacting with aryl halides.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds.

  • Boronic Acid Pathways: It participates in boronic acid-mediated reactions, which are crucial in organic synthesis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural differentiator is the ortho-fluoro and meta-trifluoromethyl substitution pattern on the phenyl ring. Below is a comparison with analogs:

Table 1: Substituent-Based Comparison
Compound Name Substituent Positions/Patterns CAS Number Molecular Weight Key Properties/Applications References
2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-dioxaborolane 2-F, 5-CF₃ Not explicitly provided ~320–336* Suzuki-Miyaura coupling; pharmaceutical intermediates
2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-dioxaborolane 4-F, 3-CF₃ 445303-65-1 316.61 Similar reactivity; altered regioselectivity
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-dioxaborolane 3-Cl, 4-OCH₃, 5-CF₃ 2121512-82-9 336.54 Enhanced stability; lower volatility (predicted)
2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-dioxaborolane 2,3-Cl₂, 5-F 1799938-17-2 ~323.5* Medicinal chemistry applications
2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-dioxaborolane 3-cyclopropyl, 5-CF₃ 1202644-19-6 316.14 Increased steric bulk; niche coupling reactions

*Molecular weights estimated based on formula.

Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) and fluorine enhance electrophilicity at the boron center, accelerating cross-coupling reactions .
  • Substituent Position : Moving the -CF₃ group from meta (position 5) to para (position 4) (e.g., CAS 445303-65-1) alters electronic distribution and regioselectivity in reactions .
  • Chlorine vs.

Biological Activity

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14BF4O4
  • Molecular Weight : 335.06 g/mol
  • CAS Number : 2096336-43-3
  • Structure :

    Chemical Structure

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure plays a crucial role in forming reversible covalent bonds with nucleophiles, which can modulate enzyme activity and influence signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on several enzymes and biological pathways:

  • DYRK1A Inhibition :
    • A study demonstrated that derivatives of this compound were evaluated for their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. The compound showed promising inhibitory activity at nanomolar concentrations .
  • Antioxidant Properties :
    • The compound was also tested for its antioxidant capabilities using the Oxygen Radical Absorbance Capacity (ORAC) assay. Results indicated that it possesses strong antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
  • Anti-inflammatory Effects :
    • In vitro studies involving BV2 microglial cells revealed that the compound could significantly reduce pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

StudyFindings
Study 1Identified as a potent DYRK1A inhibitor with nanomolar activity.
Study 2Exhibited significant antioxidant effects in cellular models.
Study 3Demonstrated anti-inflammatory properties by reducing cytokine levels in microglial cells.

Preparation Methods

Synthesis via Transition Metal-Catalyzed Borylation of Aryl Halides

One of the most common and efficient methods to prepare 2-(2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through palladium-catalyzed borylation of the corresponding aryl bromide or iodide.

Typical Procedure:

  • Starting Material: 2-bromo-5-(trifluoromethyl)fluorobenzene or a related aryl halide.
  • Catalyst: Pd(dppf)Cl2·DCM (Palladium complex with 1,1'-bis(diphenylphosphino)ferrocene).
  • Boron Source: Bis(pinacolato)diboron (B2pin2).
  • Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).
  • Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Conditions: Heating at 80–90 °C under inert atmosphere (N2 or Ar) for 12–24 hours.

This method affords the target boronate ester in moderate to high yields, typically above 70%, with high regioselectivity due to the directing effects of fluoro and trifluoromethyl substituents.

Preparation from Arylboronic Acid MIDA Esters

An alternative approach involves the use of arylboronic acid MIDA (N-methyliminodiacetic acid) esters as precursors. These are converted to the pinacol boronate ester via transesterification.

General Procedure:

  • The arylboronic acid MIDA ester is reacted with pinacol in the presence of a base such as K3PO4.
  • Palladium catalysts like Pd(dppf)Cl2·DCM are used to facilitate the reaction, often with a co-solvent system of THF and water.
  • The reaction is typically heated to 90 °C for 24 hours.
  • After completion, the mixture is cooled and purified by silica gel chromatography or C18 reverse-phase chromatography.

This method has been demonstrated to yield this compound with purities suitable for further synthetic applications.

Direct Borylation of Fluoro-Trifluoromethyl Substituted Arenes

Direct C–H borylation methods have also been explored, where the aromatic C–H bond adjacent to fluoro and trifluoromethyl substituents is directly converted to the boronate ester.

  • Catalysts such as iridium complexes with bipyridine ligands are commonly used.
  • The reaction uses bis(pinacolato)diboron as the boron source.
  • Mild conditions (room temperature to 80 °C) and short reaction times (a few hours) are typical.
  • This method avoids the need for pre-functionalized aryl halides but may require careful optimization to achieve regioselectivity.

However, this method is less commonly reported for this specific compound and often requires additional purification steps.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst Conditions Yield (%) Notes
Pd-catalyzed borylation of aryl halide 2-bromo-5-(trifluoromethyl)fluorobenzene Pd(dppf)Cl2·DCM 80–90 °C, 12–24 h, N2 70–85 High regioselectivity, widely used
Transesterification from MIDA ester Arylboronic acid MIDA ester Pd(dppf)Cl2·DCM 90 °C, 24 h, THF/H2O ~80 High purity, mild conditions
Direct C–H borylation Fluoro-trifluoromethyl benzene Iridium/bipyridine complex RT–80 °C, few hours Variable Avoids halide, regioselectivity challenge

Research Findings and Optimization Notes

  • The use of Pd(dppf)Cl2·DCM catalyst has been consistently effective in achieving good yields and selectivity for the target boronate ester.
  • The presence of fluoro and trifluoromethyl groups influences the electronic properties of the aromatic ring, often enhancing the regioselectivity of the borylation.
  • Reaction solvents such as THF combined with small amounts of water facilitate the reaction by improving catalyst solubility and base reactivity.
  • Potassium phosphate is preferred as a base in many protocols due to its buffering capacity and compatibility with palladium catalysts.
  • Purification typically involves silica gel chromatography or reverse-phase C18 chromatography to isolate the pure boronate ester.
  • The compound is stable under normal storage conditions but sensitive to moisture and air, requiring handling under inert atmosphere during synthesis and purification.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting halogenated aromatic substrates (e.g., 2-chloro-6-(trifluoromethyl)phenylboronic acid derivatives) with bis(pinacolato)diboron under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid decomposition of the trifluoromethyl group. Purification often employs column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in non-polar solvents. Characterization via 19F^{19}\text{F} NMR and 11B^{11}\text{B} NMR is critical to confirm boron retention and fluorine substitution patterns .

Q. How can researchers ensure the purity of this boron-containing compound for cross-coupling reactions?

  • Methodological Answer : Purity verification requires orthogonal analytical methods:

  • HPLC with UV detection (λ = 254 nm) to quantify organic impurities.
  • Elemental analysis to confirm boron content (target: ~4.8% by mass).
  • Thermogravimetric analysis (TGA) to detect residual solvents or moisture.
  • Mass spectrometry (HRMS) to validate molecular ion peaks (expected m/z: 334.1 for [M+H]+^+).
    Storage at 0–6°C in amber vials under inert gas is recommended to prevent hydrolysis of the dioxaborolane ring .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model the electronic effects of the fluorine and trifluoromethyl groups on boron’s electrophilicity. Solvent effects (e.g., toluene vs. THF) are simulated using the SMD continuum model. Transition state analysis identifies steric hindrance from the tetramethyl dioxaborolane ring, which may slow transmetallation. Coupling these insights with high-throughput screening (e.g., 96-well plate reactions) accelerates optimization of ligand systems (e.g., SPhos vs. XPhos) for higher yields .

Q. How can factorial design resolve contradictions in catalytic efficiency data across different laboratories?

  • Methodological Answer : A 2k2^k factorial design (k = variables like catalyst loading, temperature, solvent ratio) isolates interactions between factors. For example:

FactorLow Level (-1)High Level (+1)
Pd(OAc)2_20.5 mol%2.0 mol%
Temperature80°C120°C
Solvent (Toluene:EtOH)9:11:1
Response surface methodology (RSM) then identifies nonlinear relationships, while ANOVA quantifies the significance of each factor. This approach reconciles discrepancies caused by unaccounted variables (e.g., trace oxygen in solvent batches) .

Q. What are the challenges in characterizing decomposition pathways of this compound under ambient conditions?

  • Methodological Answer : Degradation studies combine:

  • In-situ FTIR to monitor B-O bond cleavage (peaks at 1350–1400 cm1^{-1}).
  • LC-MS to detect boronic acid byproducts (e.g., 2-fluoro-5-(trifluoromethyl)phenylboronic acid).
  • Kinetic isotope effects (KIE) using D2_2O to probe hydrolysis mechanisms.
    Contradictions in literature stability data often arise from humidity variations; controlled glovebox experiments (<1 ppm H2_2O) are essential for reproducibility .

Methodological Design Questions

Q. How can orthogonal experimental design optimize the synthesis of derivatives using this borolane?

  • Methodological Answer : A Taguchi L9 orthogonal array tests three factors (substrate ratio, ligand type, reaction time) across three levels. Signal-to-noise (S/N) ratios prioritize factors maximizing yield while minimizing side products. For instance:

TrialSubstrate Ratio (A:B)LigandTime (h)Yield (%)
11:1PCy31262
21:1.5Xantphos1878
31:2DavePhos2485
Post-hoc analysis via Pareto charts identifies ligand choice as the dominant factor (contributing >60% to variance) .

Q. What statistical models address batch-to-batch variability in boron content analysis?

  • Methodological Answer : Multivariate regression models correlate ICP-OES boron measurements with synthesis parameters (e.g., precursor purity, quenching rate). A partial least squares (PLS) regression with cross-validation (k=5) predicts boron retention (R2^2 > 0.9). Outlier detection (e.g., Grubbs’ test) flags batches contaminated with BF3_3 adducts, which skew elemental analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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